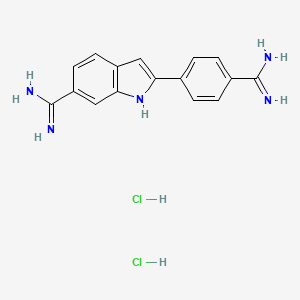

4',6-diamidino-2-fenilindol

Descripción general

Descripción

Es ampliamente utilizado en microscopía de fluorescencia debido a su capacidad de atravesar una membrana celular intacta, lo que lo hace adecuado para teñir tanto células vivas como fijas . El clorhidrato de DAPI fluoresce en azul cuando se une al ADN de doble cadena y se excita con luz ultravioleta .

Aplicaciones Científicas De Investigación

El clorhidrato de DAPI tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:

Microscopía de Fluorescencia: Se utiliza ampliamente para teñir el ADN en células y tejidos, lo que permite la visualización de estructuras nucleares y cromosómicas.

Citometría de Flujo: Se emplea para medir el contenido de ADN nuclear y ordenar los cromosomas aislados.

Ensayos de Viabilidad Celular: Se utiliza para diferenciar entre células vivas y muertas en función de la permeabilidad de la membrana.

Detección de Apoptosis: Ayuda a identificar las células apoptóticas mediante la tinción de la cromatina condensada.

Detección de Micoplasma: Se utiliza para detectar la contaminación por micoplasma en cultivos celulares.

Bandas Cromosómicas: Se aplica en estudios citogenéticos para técnicas de bandas cromosómicas.

Mecanismo De Acción

El clorhidrato de DAPI ejerce sus efectos uniéndose a la ranura menor del ADN de doble cadena, específicamente a las regiones ricas en adenina-timina. Esta unión da como resultado un aumento significativo de la intensidad de la fluorescencia, lo que permite la visualización de las estructuras del ADN . El objetivo molecular del clorhidrato de DAPI es el ADN en sí, y la unión se ve facilitada por el desplazamiento de moléculas de agua tanto del DAPI como de la ranura menor .

Compuestos Similares:

Yoduro de Propidio: Un colorante fluorescente que se intercala entre las bases del ADN, pero no es permeable a las células y se utiliza principalmente para teñir las células muertas.

Bromuro de Etidio: Un colorante del ADN comúnmente utilizado en electroforesis en gel, que se intercala entre las bases del ADN, pero es menos específico para las regiones ricas en adenina-timina.

Unicidad del Clorhidrato de DAPI: El clorhidrato de DAPI es único debido a su alta especificidad para las regiones ricas en adenina-timina en el ADN y su capacidad de penetrar membranas celulares intactas, lo que lo hace adecuado para teñir tanto células vivas como fijas . Su fuerte fluorescencia y compatibilidad con múltiples técnicas de tinción fluorescente lo convierten en una herramienta valiosa en diversas aplicaciones de investigación científica .

Análisis Bioquímico

Biochemical Properties

DAPI exhibits a 20-fold enhancement of fluorescence upon binding to AT regions of double-stranded DNA . This property makes it a valuable tool in biochemical reactions, particularly in the visualization and quantification of DNA in various biological samples . The interaction between DAPI and DNA is primarily through the minor groove of the double helix , which allows DAPI to bind selectively to DNA and form strongly fluorescent DNA-DAPI complexes .

Cellular Effects

DAPI has significant effects on various types of cells and cellular processes. It is often used to differentiate between live and dead cells for viability measurements in flow cytometry . DAPI staining conditions must be optimized for best experimental results . In addition, DAPI is frequently used for counting cells, measuring apoptosis, sorting cells based on DNA content, and as a nuclear segmentation tool in high-content imaging analysis .

Molecular Mechanism

The mechanism of action of DAPI is primarily through its binding to the minor groove of double-stranded DNA . This binding results in an approximate 20-fold fluorescence enhancement , making DAPI a powerful tool for visualizing DNA in various biological samples. DAPI will also bind to RNA, though it is not as strongly fluorescent .

Temporal Effects in Laboratory Settings

The effects of DAPI can change over time in laboratory settings. For instance, exposure of DAPI to just a few seconds of UV excitation light during fluorescence imaging can photoconvert the dye to stable green- and red-emitting forms, resulting in imaging artifacts in multi-color staining experiments .

Dosage Effects in Animal Models

Overly high concentrations can lead to non-specific binding and increased background fluorescence .

Transport and Distribution

DAPI can pass through an intact cell membrane, allowing it to stain both live and fixed cells . It passes through the membrane less efficiently in live cells, providing a marker for membrane viability .

Subcellular Localization

DAPI is commonly used as a nuclear counterstain in fluorescence microscopy, flow cytometry, and chromosome staining . Its blue emission is convenient for microscopists who wish to use multiple fluorescent stains in a single sample . The subcellular localization of DAPI is primarily within the nucleus, where it binds to DNA .

Métodos De Preparación

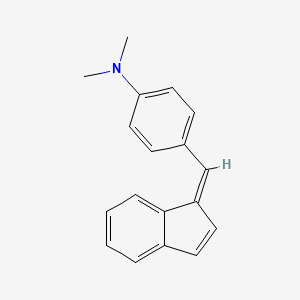

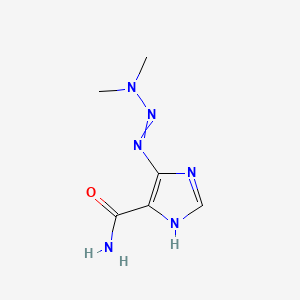

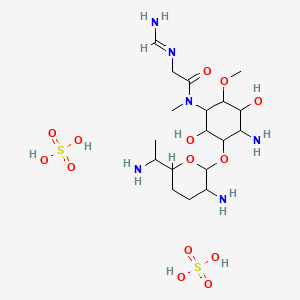

Rutas de Síntesis y Condiciones de Reacción: El clorhidrato de DAPI se sintetiza mediante un proceso de varios pasos que implica la reacción de 2-nitrobenzaldehído con fenilhidrazina para formar 2-fenilindol. Este intermedio se somete luego a amidinación para producir 4’,6-diamidino-2-fenilindol, que se convierte posteriormente en su sal de dihidrocloruro .

Métodos de Producción Industrial: En entornos industriales, la producción de clorhidrato de DAPI implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando pasos de recristalización y purificación para garantizar que el producto final cumpla con los estrictos estándares de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de DAPI principalmente experimenta reacciones de unión con el ADN. Se une a la ranura menor del ADN de doble cadena, específicamente a las regiones ricas en adenina-timina .

Reactivos y Condiciones Comunes: La unión del clorhidrato de DAPI al ADN se ve facilitada por la presencia de solución salina tamponada con fosfato (PBS) u otros tampones adecuados. Las condiciones de reacción suelen implicar la incubación a temperatura ambiente, protegido de la luz, para evitar la fotoblanqueamiento .

Principales Productos Formados: El principal producto que se forma a partir de la interacción del clorhidrato de DAPI con el ADN es un complejo DAPI-ADN altamente fluorescente, que emite fluorescencia azul cuando se excita con luz ultravioleta .

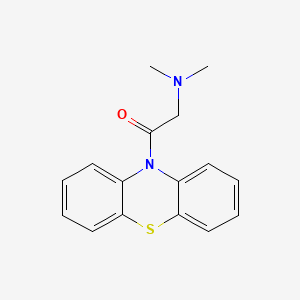

Comparación Con Compuestos Similares

Hoechst 33258: Another DNA-binding fluorescent dye that also targets adenine-thymine-rich regions but has different spectral properties.

Propidium Iodide: A fluorescent dye that intercalates between DNA bases but is not cell-permeable and is used primarily for staining dead cells.

Ethidium Bromide: A commonly used DNA stain in gel electrophoresis, which intercalates between DNA bases but is less specific to adenine-thymine-rich regions.

Uniqueness of DAPI Dihydrochloride: DAPI dihydrochloride is unique due to its high specificity for adenine-thymine-rich regions in DNA and its ability to permeate intact cell membranes, making it suitable for staining both live and fixed cells . Its strong fluorescence and compatibility with multiple fluorescent staining techniques make it a valuable tool in various scientific research applications .

Propiedades

Número CAS |

28718-90-3 |

|---|---|

Fórmula molecular |

C16H16ClN5 |

Peso molecular |

313.78 g/mol |

Nombre IUPAC |

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;hydrochloride |

InChI |

InChI=1S/C16H15N5.ClH/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;/h1-8,21H,(H3,17,18)(H3,19,20);1H |

Clave InChI |

MMRSMTUNUUXDOX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl.Cl |

SMILES canónico |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl |

Apariencia |

Solid powder |

| 28718-90-3 | |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

47165-04-8 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

DAPI Dihydrochloride; FxCycle Violet; |

Origen del producto |

United States |

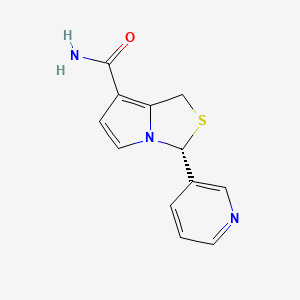

Retrosynthesis Analysis

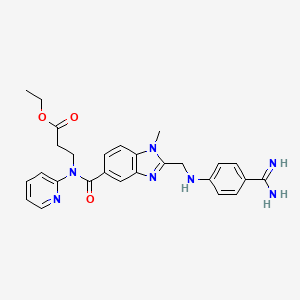

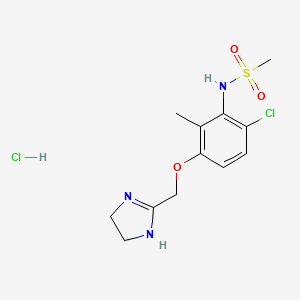

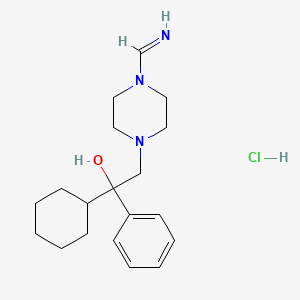

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

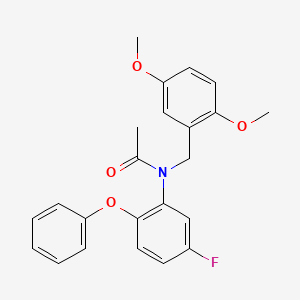

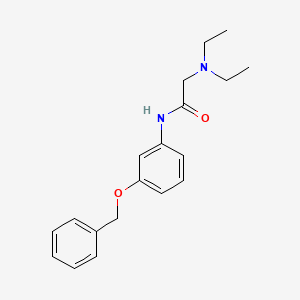

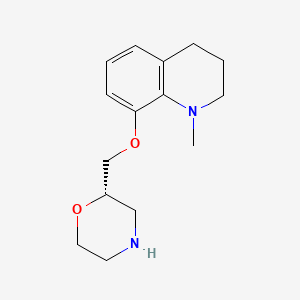

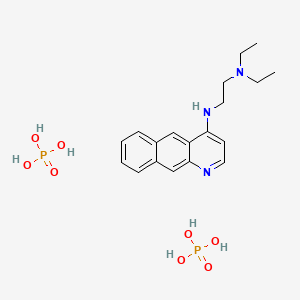

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.